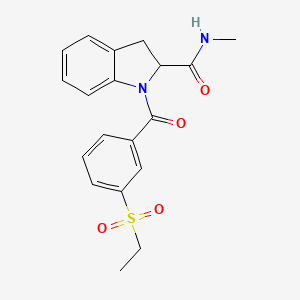
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including sulfonamides, amides, and ureas. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is not well understood. However, it has been suggested that the compound inhibits the activity of enzymes that are involved in the biosynthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been suggested that the compound may have potential applications in the treatment of cancer and other diseases that are associated with the overproduction of folic acid.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene in lab experiments include its high yield of synthesis, relatively low cost, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity, lack of understanding of its mechanism of action, and limited studies on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in the treatment of cancer and other diseases.
2. Exploration of the potential applications of the compound in material science, including the synthesis of metal complexes and other materials.
3. Investigation of the potential toxicity of the compound and its effects on human health.
4. Development of new synthesis methods for the compound to improve its yield and purity.
5. Exploration of the potential applications of the compound in other fields, including organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound may lead to the development of new materials, drugs, and other applications that may benefit society.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene involves the reaction of 4-bromo-2-fluoroanisole with dimethylsulfamoyl chloride in the presence of a base, followed by the reaction with difluoromethyl ether. The yield of this reaction is relatively high, and the compound can be purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O3S/c1-14(2)18(15,16)13-7-4-3-6(10)5-8(7)17-9(11)12/h3-5,9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXNOHXZDPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)


![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)

![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
